Cas no 18354-85-3 (N-Benzyl-N-isopropylamine hydrochloride)

N-Benzyl-N-isopropylamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- Benzenemethanamine,N-(1-methylethyl)-, hydrochloride (1:1)
- Benzenemethanamine,N-(1-methylethyl)-, hydrochloride (9CI)
- Benzylamine, N-isopropyl-, hydrochloride(6CI,8CI)
- Benzylisopropylamine hydrochloride
- N-Benzyl-N-isopropylaminehydrochloride
- NSC206558
- N-Benzyl-N-isopropylamine hydrochloride
- benzyl(propan-2-yl)amine hydrochloride
- N-benzylpropan-2-amine;hydrochloride
- N-Isopropylbenzylamine (hydrochloride)
- 18354-85-3
- N-Benzylpropan-2-amine hydrochloride
- DTXSID20484388
- NSC-206558
- N-(1-methylethyl)-benzenemethanamine, monohydrochloride
- AKOS024324153
-
- インチ: InChI=1S/C10H15N.ClH/c1-9(2)11-8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H
- InChIKey: PEIJPMBOGRPKQJ-UHFFFAOYSA-N
- ほほえんだ: Cl.CC(NCC1C=CC=CC=1)C
計算された属性
- せいみつぶんしりょう: 185.0971272g/mol
- どういたいしつりょう: 185.0971272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 93
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
N-Benzyl-N-isopropylamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01LIWH-5mg |
N-(1-methylethyl)-benzenemethanamine, monohydrochloride |
18354-85-3 | ≥98% | 5mg |
$345.00 | 2024-06-18 | |
1PlusChem | 1P01LIWH-1mg |
N-(1-methylethyl)-benzenemethanamine, monohydrochloride |
18354-85-3 | ≥98% | 1mg |
$126.00 | 2024-06-18 | |
A2B Chem LLC | BA83089-5mg |
N-(1-methylethyl)-benzenemethanamine, monohydrochloride |
18354-85-3 | ≥98% | 5mg |
$251.00 | 2024-04-20 | |
A2B Chem LLC | BA83089-1mg |
N-(1-methylethyl)-benzenemethanamine, monohydrochloride |
18354-85-3 | ≥98% | 1mg |
$73.00 | 2024-04-20 |
N-Benzyl-N-isopropylamine hydrochloride 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
N-Benzyl-N-isopropylamine hydrochlorideに関する追加情報
Introduction to N-Benzyl-N-isopropylamine Hydrochloride (CAS No. 18354-85-3)
N-Benzyl-N-isopropylamine hydrochloride, a compound with the chemical formula C11H18NCl, is a significant intermediate in the field of pharmaceutical chemistry. This compound, identified by its unique CAS number CAS No. 18354-85-3, has garnered considerable attention due to its versatile applications in the synthesis of various pharmacologically active molecules. The amine functionality and the presence of both benzyl and isopropyl groups make it a valuable building block for medicinal chemists.
The< strong>N-Benzyl-N-isopropylamine hydrochloride is widely utilized in the development of drugs targeting neurological disorders, cardiovascular diseases, and other therapeutic areas. Its structural features allow for modifications that can enhance drug efficacy, bioavailability, and selectivity. Recent advancements in drug design have highlighted its role in creating novel compounds with improved pharmacokinetic profiles.
In recent years, researchers have been exploring the potential of N-Benzyl-N-isopropylamine hydrochloride in the development of targeted therapies. For instance, studies have demonstrated its utility in synthesizing small-molecule inhibitors that interact with specific biological targets. These inhibitors have shown promise in preclinical trials for conditions such as Alzheimer's disease and Parkinson's disease. The ability to fine-tune the chemical structure of N-Benzyl-N-isopropylamine hydrochloride derivatives has opened new avenues for therapeutic intervention.
The synthesis of N-Benzyl-N-isopropylamine hydrochloride involves well-established chemical methodologies that ensure high purity and yield. The process typically begins with the reaction of benzylamine with isopropyl chloroformate, followed by hydrochlorination to form the hydrochloride salt. This synthetic route is favored due to its simplicity and scalability, making it suitable for industrial production.
One of the key advantages of using N-Benzyl-N-isopropylamine hydrochloride as a pharmaceutical intermediate is its stability under various storage conditions. This stability ensures that pharmaceutical formulations containing this compound remain effective over extended periods, which is crucial for maintaining drug efficacy during distribution and use.
From a regulatory perspective, N-Benzyl-N-isopropylamine hydrochloride is subject to stringent quality control measures to ensure compliance with international standards. Manufacturers must adhere to Good Manufacturing Practices (GMP) to guarantee the safety and efficacy of drugs incorporating this compound. This regulatory oversight has fostered confidence among healthcare professionals and patients regarding the use of N-Benzyl-N-isopropylamine hydrochloride-based therapies.
The growing interest in personalized medicine has also influenced the application of N-Benzyl-N-isopropylamine hydrochloride. By leveraging its structural flexibility, researchers can develop customized drug molecules tailored to individual patient needs. This approach holds promise for improving treatment outcomes and reducing side effects associated with conventional therapies.
In conclusion, N-Benzyl-N-isopropylamine hydrochloride (CAS No. 18354-85-3) represents a cornerstone in modern pharmaceutical chemistry. Its broad applicability, coupled with recent advancements in drug design, positions it as a pivotal compound in the development of next-generation therapeutics. As research continues to uncover new possibilities, the significance of N-Benzyl-N-isopropylamine hydrochloride is expected to grow even further, contributing to significant improvements in human health.
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